The compound with the molecular formula C21H26N2O3S is known as Sulfamethoxazole, a sulfonamide antibiotic commonly used in combination with trimethoprim for the treatment of various bacterial infections. This compound is classified under the category of antimicrobial agents, specifically as a sulfonamide antibiotic, which inhibits bacterial growth by interfering with folic acid synthesis.
Sulfamethoxazole can be synthesized through several methods, primarily involving the reaction of 4-aminobenzenesulfonamide with 2-amino-5-methylthiazole. The general synthesis pathway includes the following steps:
These methods highlight the importance of controlling reaction conditions such as temperature and pH to optimize yield and minimize side reactions.
The molecular structure of sulfamethoxazole can be represented as follows:
The three-dimensional conformation of sulfamethoxazole plays a crucial role in its biological activity, particularly in its interaction with bacterial enzymes involved in folate synthesis.
Sulfamethoxazole primarily exerts its antibacterial effects through competitive inhibition of the enzyme dihydropteroate synthase, which is critical in the bacterial synthesis of folate. Key reactions include:
Understanding these reactions is vital for predicting drug interactions and potential resistance mechanisms.
Sulfamethoxazole's mechanism of action involves:
This mechanism underscores the importance of folate metabolism in bacterial physiology and highlights potential targets for antibiotic development.
These properties are crucial for formulating effective pharmaceutical preparations and determining appropriate dosing regimens.
Sulfamethoxazole is widely used in clinical settings for:
The versatility of sulfamethoxazole makes it a valuable compound in both therapeutic and research contexts, contributing significantly to public health initiatives against infectious diseases.
The compound C₂₁H₂₆N₂O₃S (IUPAC name: 7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one) features a complex polycyclic framework central to its biochemical interactions . Its core consists of a thienopyrimidinone ring, a privileged scaffold in medicinal chemistry known for modulating diverse biological targets. The molecular architecture integrates:
Table 1: Functional Group Analysis of C₂₁H₂₆N₂O₃S
Functional Group | Location | Role in Molecular Properties |
---|---|---|
Thieno[3,2-d]pyrimidin-4-one | Core scaffold | Planar π-system for stacking interactions |
Diethoxy phenyl | C7 substituent | Enhances lipophilicity; H-bond acceptor sites |
3-Methylbutyl chain | N3 substituent | Steric bulk; modulates membrane permeability |
Thiophene sulfur | Ring constituent | Potential weak H-bond acceptor |
Atomic composition analysis reveals 15 sp²-hybridized atoms (aromatic/heterocyclic rings) and 11 sp³-hybridized atoms (alkyl chains, ethoxy groups), creating a balance between rigidity and conformational flexibility. The diethoxy phenyl group enables π-π stacking with biological targets, while the branched alkyl chain influences crystal packing efficiency and solubility [8].
Despite multiple tetrahedral carbon atoms (e.g., in the 3-methylbutyl chain), C₂₁H₂₆N₂O₃S exhibits no chiral centers under standard conditions. Stereochemical analysis confirms:
Assignment of potential stereoisomers requires applying the Cahn-Ingold-Prelog (CIP) rules:
Table 2: Stereochemical Assessment of Key Atoms
Atom | Bonded Groups | Chirality Status | Reason |
---|---|---|---|
C1' (3-methylbutyl) | ‑CH₂-, -H, -CH₂-, -CH(CH₃)₂ | Not chiral | Two identical ‑CH₂‑ groups |
O-C₆H₃(O) | -C₆H₃-, -CH₂CH₃, lone pairs | Not chiral | Tetrahedral geometry absent |
S (thiophene) | -C-, -C-, lone pairs | Not chiral | Planar sp² hybridization |
The absence of chiral centers simplifies solid-form screening but necessitates careful polymorph control to ensure reproducible physicochemical properties [8].
While single-crystal X-ray diffraction (SCXRD) data for C₂₁H₂₆N₂O₃S is not publicly available, analogous thienopyrimidine derivatives exhibit characteristic solid-state behaviors:
Synchrotron powder diffraction studies of related compounds reveal:
"Cooperativity between π-stacking and H-bonding governs crystal packing, suggesting conserved motifs in thienopyrimidinones" [5].
Table 3: Predicted Crystallographic Parameters
Parameter | Expected Range | Governing Interactions |
---|---|---|
Crystal system | Monoclinic | Asymmetric unit packing trends |
Space group | P2₁/c or C2/c | Common for heterocyclic solids |
π-Stacking distance | 3.5 ± 0.2 Å | Optimal for van der Waals stabilization |
H-bond length (N-H···O) | 2.85 ± 0.15 Å | Moderate strength for dimer formation |
Density | 1.25–1.35 g/cm³ | Molecular weight/volume calculations |
Solid-form screening strategies for such compounds include:
The diethoxy phenyl group’s conformational flexibility may yield multiple torsion polymorphisms, where crystal packing differences arise from ethoxy group rotations rather than core rearrangements. Such behavior necessitates controlled crystallization to ensure phase purity [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1